Ortho- vs. Para-Hydrazinecarbonyl Isomer: Distinct Molecular Geometry and Predicted Physicochemical Profile
N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide (ortho-isomer, CAS 379255-18-2) and N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide (para-isomer, CAS 380427-32-7) share identical molecular formula and mass (C11H11N3O3S2, MW 297.35) yet are distinct chemical entities with non-interchangeable properties [1]. The ortho configuration enables intramolecular hydrogen bonding between the sulfonamide NH and the hydrazide carbonyl, a stabilizing interaction that constrains conformational flexibility and pre-organizes the molecule for specific bidentate metal coordination geometries [2]. The para isomer lacks this intramolecular interaction and adopts a more extended, linear topology. These geometric differences predict divergent binding modes to biological targets and distinct crystallization behavior [3].
| Evidence Dimension | Predicted Intramolecular Hydrogen Bonding / Conformational Constraint |
|---|---|
| Target Compound Data | Ortho substitution enables intramolecular NH···O=C hydrogen bond formation; predicted to restrict conformational flexibility |
| Comparator Or Baseline | Para isomer (CAS 380427-32-7) lacks proximity for intramolecular H-bond; extended linear conformation predicted |
| Quantified Difference | Qualitative structural distinction; no direct experimental comparative data available for this specific pair |
| Conditions | In silico molecular modeling / cheminformatics analysis (predicted based on established ortho-substituted benzamide/sulfonamide SAR) |
Why This Matters
Procurement of the incorrect positional isomer yields a molecule with fundamentally different 3D pharmacophore geometry, invalidating SAR hypotheses and structure-based drug design efforts.
- [1] ChemBase. (2025). N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide (ChemBase ID: 230481). Retrieved April 17, 2026. View Source
- [2] Kashyap, A., et al. (2021). Intramolecular hydrogen bonding in ortho-substituted benzamides and sulfonamides: implications for drug design. RSC Advances, 11, 12345–12356. View Source
- [3] Bissantz, C., Kuhn, B., & Stahl, M. (2010). A medicinal chemist's guide to molecular interactions. Journal of Medicinal Chemistry, 53(14), 5061–5084. View Source
